4-(Piperazin-1-ylmethyl)pyrimidine
Description
4-(Piperazin-1-ylmethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a piperazine moiety via a methyl linker. Pyrimidines are six-membered aromatic rings with two nitrogen atoms, widely utilized in medicinal chemistry due to their ability to mimic endogenous nucleobases. The piperazine group, a bicyclic amine with two nitrogen atoms, enhances solubility and provides hydrogen-bonding sites, making this compound a versatile scaffold for drug discovery. Its structural simplicity allows for diverse modifications, enabling targeting of enzymes, receptors, or kinases involved in diseases such as cancer, inflammation, and neurological disorders .
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-2-11-8-12-9(1)7-13-5-3-10-4-6-13/h1-2,8,10H,3-7H2 |
InChI Key |
VCUYLZDKBIURNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Core Heterocycle Variations
Key Findings :
- Positional Effects: Substitution at the 4-position of pyrimidine (target compound) contrasts with analogs at 6- or 7-positions.
- Core Heterocycle: Fused systems (e.g., thieno-pyrimidine in or imidazo-pyridine in ) introduce planar rigidity, which may enhance affinity for kinases or GPCRs compared to simple pyrimidine cores.
Piperazine Substituent Modifications
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